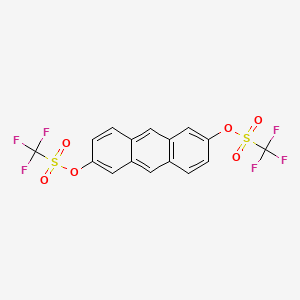

2,6-Bis(trifluoromethanesulfonyloxy)anthracene

Übersicht

Beschreibung

The compound 2,6-Bis(trifluoromethanesulfonyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been functionalized with trifluoromethanesulfonyloxy groups at the 2 and 6 positions. This functionalization can potentially alter the electronic and optical properties of the anthracene core, making it a subject of interest in materials science and organic electronics.

Synthesis Analysis

The synthesis of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene derivatives is a complex process that involves multiple steps and careful control of reaction conditions. For instance, the synthesis of 2,6-Bis(triethoxysilyl)anthracene, a related compound, was achieved through a rhodium-catalyzed disilylation of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene with triethoxysilane . This method demonstrates the reactivity of the trifluoromethanesulfonyloxy groups and their ability to undergo further chemical transformations.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial in determining their electronic properties and reactivity. X-ray crystallographic analysis of related compounds, such as those reported in the synthesis of bis(anthraoxa)quinodimethanes, reveals a planar backbone with quinoidal character, which is significant for the electronic properties of the material . Similarly, the crystal structures of 2,6-dialkoxy-9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives show a saddle-like conformation, indicating that the substitution pattern on the anthracene core can significantly influence the overall molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene derivatives can be inferred from related compounds. For example, the bis(anthraoxa)quinodimethanes with nine and ten consecutively fused six-membered rings exhibit different reactivities, with the longer chain derivative showing moderate diradical character and reactivity, leading to an unexpected trifluoroacetic substituted product . This suggests that the electronic structure of the anthracene core can be fine-tuned by the substituents, affecting its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The anthracene-silica hybrids, which include 2,6-anthracene-bridged structures, show absorption in the near-ultraviolet region and blue-green fluorescence with a quantum yield of 0.13–0.15. This indicates that the electronic properties of the anthracene core are preserved even when bridged to silica, and the substitution at the 2,6-positions affects the packing density and interaction between anthracene groups within the framework . The electrochemical properties of related compounds, such as the 2,6-dialkoxy derivatives, also demonstrate the influence of molecular structure on the redox behavior, with the sequential formation of various charged species upon oxidation .

Wissenschaftliche Forschungsanwendungen

Optical Properties in Mesoporous Frameworks

2,6-Bis(trifluoromethanesulfonyloxy)anthracene has been used to synthesize anthracene-bridged periodic mesostructured organosilicas. These hybrids exhibit absorption in the near ultraviolet region and show blue-green fluorescence with notable quantum yields. This property is significant in the development of materials for optical applications, as seen in the comparison with previously reported anthracene-silica hybrids. The denser packing of 2,6-anthracene groups in these frameworks leads to fluorescence emission at shorter wavelengths and higher quantum yields, which is a notable advancement in material science (Goto et al., 2009).

Photocatalytic Applications

2,6-Bis(trifluoromethanesulfonyloxy)anthracene derivatives have been explored for photocatalytic applications. For instance, well-defined anthracene compounds serve as photocatalysts for radical fluoroalkylation under visible light irradiation. This application demonstrates the potential of anthracene derivatives in catalysis and organic synthesis, showing their ability to generate a variety of fluoroalkyl radicals (Noto et al., 2018).

Semiconducting Properties

The substitution of different groups into an anthracene ring, like in the case of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene derivatives, has been shown to affect electronic and photophysical properties. These properties are essential in the development of materials for thin-film transistors and other electronic applications. The impact of substitution on the molecular energies and semiconducting properties opens up avenues for advanced electronic materials (Hur et al., 2011).

UV Light-Emitting Properties

Anthracene moieties have been incorporated into poly(pyridinium salt)s, demonstrating significant lyotropic liquid-crystalline and UV light-emitting properties. These properties are critical for the development of new classes of UV light-emitting polymers, potentially useful in various optical and electronic devices (Bhowmik et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used as a building block in organic semiconductor sulfonylation reagents .

Mode of Action

It’s known that this compound is used in the synthesis of oligofuran-containing molecules for organic electronics . The synthetic procedure involves the reaction of 2,6-dihydroxyanthracene with triflic anhydride in the presence of triethylamine .

Biochemical Pathways

It’s known that this compound plays a role in the synthesis of organic semiconductors .

Pharmacokinetics

It’s important to note that this compound is primarily used in the field of organic chemistry and materials science, rather than in pharmacological applications .

Result of Action

It’s known that this compound is used in the synthesis of organic semiconductors, which have applications in various electronic devices .

Action Environment

It’s known that this compound is stable under normal storage conditions .

Disclaimer: It’s important to note that the use of this compound should be done under the guidance of a professional and in compliance with all safety regulations .

Eigenschaften

IUPAC Name |

[6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6O6S2/c17-15(18,19)29(23,24)27-13-3-1-9-5-12-8-14(28-30(25,26)16(20,21)22)4-2-10(12)6-11(9)7-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOORSQUXBKABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(trifluoromethanesulfonyloxy)anthracene | |

CAS RN |

594838-61-6 | |

| Record name | Anthracene-2,6-diyl Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)